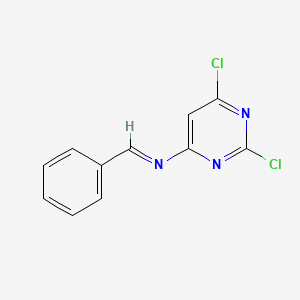
N-Benzylidene-2,6-dichloropyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzylidene-2,6-dichloropyrimidin-4-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a benzylidene group attached to the nitrogen atom at position 1 of the pyrimidine ring, and two chlorine atoms at positions 2 and 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzylidene-2,6-dichloropyrimidin-4-amine typically involves the condensation of 2,6-dichloropyrimidin-4-amine with benzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale techniques such as distillation, crystallization, and filtration.
Chemical Reactions Analysis
Types of Reactions
N-Benzylidene-2,6-dichloropyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The chlorine atoms at positions 2 and 6 can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-Benzyl-2,6-dichloropyrimidin-4-amine.
Substitution: Various substituted pyrimidine derivatives, depending on the nucleophile used.
Scientific Research Applications
N-Benzylidene-2,6-dichloropyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory and antiviral agent.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Benzylidene-2,6-dichloropyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α. The compound may also interact with enzymes and receptors involved in various biological processes, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
N-Benzylidene-2,6-dichloropyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N-Benzylidene-2,6-dichloropyrimidine: Lacks the amine group at position 4.
N-Benzylidene-2,6-dichloropyrimidin-4-amine N-oxide: Oxidized form of the compound.
Uniqueness
This compound is unique due to the presence of both the benzylidene group and the amine group at position 4, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C11H7Cl2N3 |
|---|---|
Molecular Weight |
252.10 g/mol |
IUPAC Name |
(E)-N-(2,6-dichloropyrimidin-4-yl)-1-phenylmethanimine |
InChI |
InChI=1S/C11H7Cl2N3/c12-9-6-10(16-11(13)15-9)14-7-8-4-2-1-3-5-8/h1-7H/b14-7+ |
InChI Key |
YWPCJYMDKCMHNY-VGOFMYFVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/C2=CC(=NC(=N2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















